

Technical Guide: Safe Handling and Application of Bromoethane-13C2

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Compound of Interest

Compound Name: Bromoethane-13C2

CAS No.: 34189-75-8

Cat. No.: B1339984

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Introduction: The Strategic Value of Bromoethane-13C2

Bromoethane-13C2 (Ethyl bromide-1,2-13C2) is a high-value, stable isotope-labeled alkylating agent used primarily in the synthesis of pharmaceutical tracers, metabolic standards, and internal references for NMR spectroscopy. Unlike its natural abundance counterpart, this isotopologue carries a significant financial and scientific premium, necessitating handling protocols that prioritize zero-loss transfer alongside rigorous safety compliance.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a field-proven operational framework. It addresses the unique challenge of handling a volatile carcinogen (BP ~38°C) that costs orders of magnitude more than standard reagents, requiring a synthesis of containment engineering and precise manipulation.

Physicochemical Profile & Comparative Metrics

Understanding the physical shift caused by isotopic substitution is critical for precise stoichiometry. While chemical reactivity remains identical (kinetic isotope effects

notwithstanding), the mass and density shifts are non-negligible for quantitative applications.

Table 1: Comparative Properties of Bromoethane Isotopologues

Property	Bromoethane (Natural)	Bromoethane-13C2 (Labeled)	Operational Implication
CAS Number	74-96-4	34189-75-8	Verification required for regulatory compliance.
Formula	C ₂ H ₅ Br	¹³ C ₂ H ₅ Br	Use correct MW for molarity calculations.
Molecular Weight	108.97 g/mol	~110.98 g/mol	~1.8% mass increase affects stoichiometry.
Boiling Point	38.4°C	37–40°C	Critical: Extremely volatile. Vaporizes at hand temperature.
Density (25°C)	1.46 g/mL	~1.49 g/mL	Gravimetric transfer is preferred over volumetric.
Flash Point	-23°C	-23°C	Requires spark-proof cold storage.

Hazard Identification & GHS Classification

Bromoethane-13C2 retains the toxicity profile of the parent compound but presents an elevated risk due to the potential for concentration in specific metabolic pathways during tracer studies.

Core Hazards[1]

- H225: Highly Flammable Liquid and Vapor. The low flash point (-23°C) means vapors can ignite even in cold rooms if an ignition source (static discharge) is present.
- H351: Suspected of Causing Cancer. Alkylating agents are direct-acting mutagens.

- H332/H302: Harmful if Inhaled or Swallowed.[1][2][3]
- H420: Harms Public Health/Ozone. As a halogenated hydrocarbon, it has ozone-depleting potential.

Target Organ Toxicity[1][2]

- Central Nervous System (CNS): Narcotic effects, dizziness, and anesthesia at high concentrations.
- Hepatic/Renal: Long-term exposure can induce liver and kidney damage due to metabolic processing of the ethyl group and bromide release.

Strategic Handling Protocols: The Zero-Loss System

Objective: Transfer **Bromoethane-13C2** from storage to reaction vessel with <0.1% mass loss and zero operator exposure.

Storage Architecture

- Primary: Store in a sealed amber ampoule or Schlenk flask under Argon.
- Thermal: Refrigerate at 2–8°C. Do not freeze unless the vessel is rated for expansion stress, as phase changes can crack glass seals.
- Secondary: Store inside a secondary unbreakable container with activated charcoal packing to absorb minor leaks.

Protocol: Vacuum Line Transfer (The "Self-Validating" Method)

Context: Pouring or syringing volatile isotopes (BP 38°C) leads to significant vapor loss and safety risks. Vacuum transfer (bulb-to-bulb distillation) is the only authoritative method for quantitative handling.

Workflow Diagram:



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Figure 1: Vacuum Transfer Logic for Volatile Isotopes. This closed-loop system utilizes the vapor pressure differential between the warm source and cold receiver to move the reagent without atmospheric exposure.

Step-by-Step Methodology:

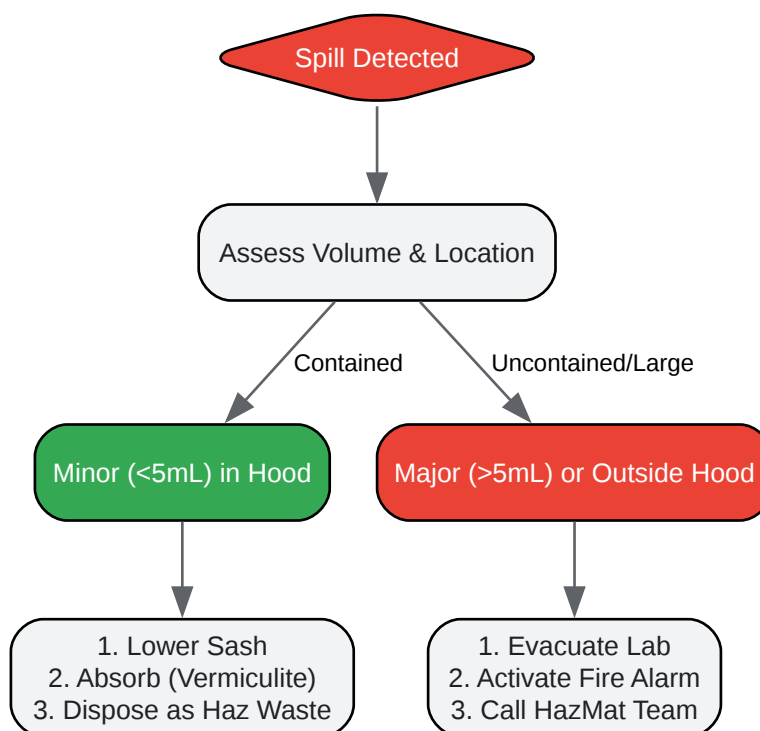
- Preparation: Weigh the receiving reaction flask (containing solvent/nucleophile) precisely.
- Connection: Attach the **Bromoethane-13C2** source vessel and the receiving flask to a dual-manifold Schlenk line.
- Inerting: Evacuate the connecting lines (keep source/receiver closed) to <0.1 mbar, then backfill with Argon. Repeat 3x.
- Cryogenic Trap: Submerge the receiving flask in a Dry Ice/Acetone bath (-78°C) or Liquid Nitrogen (-196°C).
- Transfer:
 - Isolate the manifold from the vacuum pump (static vacuum).
 - Open the **Bromoethane-13C2** source valve. The vapor will immediately migrate to the cold trap (receiver).
 - Gently warm the source with a hand (body heat is sufficient) to accelerate vaporization.
- Validation: Once the source is empty or the desired volume is transferred, close the receiver valve.
- Quantification: Reweigh the receiving flask (after warming to room temp and wiping dry) to determine the exact mass of **Bromoethane-13C2** added.

Reaction Setup

- Vessel: Use heavy-walled pressure tubes or sealed Schlenk flasks. Standard round-bottom flasks with ground glass joints may leak at 40°C+ if the internal pressure exceeds the joint clamp strength.
- Temperature Control: Always use a reflux condenser cooled to <0°C (chiller loop) if running reactions at reflux, to prevent the escape of the isotope.

Emergency Response & Risk Management

Decision Logic for Spills:



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Figure 2: Risk Assessment and Response Protocol for **Bromoethane-13C2** Spills.

First Aid Measures

- Inhalation: Immediate removal to fresh air.[4] If breathing is labored, administer oxygen. Medical attention is mandatory due to delayed CNS and pulmonary edema risks.

- Skin Contact: Rinse with copious water for 15 minutes.[2] Remove contaminated clothing immediately (bromoethane can penetrate leather and rubber; use Silver Shield® or Viton® gloves for handling).
- Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present. [2][4]

Waste Disposal

- Segregation: Do not mix 13C-labeled waste with general organic solvents if isotope recovery is planned.
- Neutralization: For small quantities, reaction with aqueous sodium hydroxide (hydrolysis) converts the alkyl halide to ethanol and bromide salt, reducing volatility and toxicity before disposal.
- Regulatory: Dispose of as "Halogenated Solvent Waste" in accordance with RCRA regulations (US) or local environmental directives.

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